Cas no 2228347-98-4 (3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine)

3-(1-Ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine is a specialized pyrazole derivative featuring a cyclobutyl substituent, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry and agrochemical research due to its structural rigidity and potential as a versatile intermediate. The presence of the amine group at the 5-position enhances its reactivity, enabling further functionalization for the synthesis of more complex molecules. Its ethyl and methyl substituents contribute to improved lipophilicity, which may influence bioavailability in pharmacological applications. The compound’s well-defined structure and synthetic accessibility make it a valuable building block for the development of novel bioactive molecules.
3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine structure
2228347-98-4 structure
Product Name:3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine
CAS No:2228347-98-4
MF:C10H17N3
MW:179.262081861496
CID:6448483
PubChem ID:165653483
Update Time:2025-10-29

3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine
    • EN300-1774858
    • 2228347-98-4
    • Inchi: 1S/C10H17N3/c1-3-10(5-4-6-10)8-7-9(11)13(2)12-8/h7H,3-6,11H2,1-2H3
    • InChI Key: YFHYRPDJMHWVQN-UHFFFAOYSA-N
    • SMILES: N1=C(C=C(N)N1C)C1(CC)CCC1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine

Introduction to 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine (CAS No: 2228347-98-4)

3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine, identified by the chemical compound code CAS No: 2228347-98-4, is a significant molecular entity that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of a 1-ethylcyclobutyl side chain and a methyl group at the 1-position of the pyrazole ring contributes to its unique pharmacophoric features, making it a subject of interest for further exploration in synthetic chemistry and pharmacological studies.

The structural motif of 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine exhibits a balance of lipophilicity and electronic properties, which are critical factors in determining its interaction with biological targets. The cyclobutyl moiety enhances the steric bulk of the molecule, potentially influencing its binding affinity and selectivity. This feature is particularly relevant in the design of enzyme inhibitors or receptor modulators, where precise spatial orientation is often required for optimal activity. The methyl group at the 1-position further modulates the electronic distribution of the pyrazole ring, which can affect its reactivity and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine with greater accuracy. Studies utilizing virtual screening techniques have identified this compound as a promising candidate for further investigation in several therapeutic areas. For instance, its structural framework suggests potential applications in the development of anti-inflammatory agents, where pyrazole derivatives have been extensively studied for their ability to modulate inflammatory pathways.

In addition to its pharmacological potential, 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine has been explored in synthetic chemistry as a versatile intermediate. The pyrazole core serves as a scaffold for diversification through functional group transformations, allowing chemists to tailor its properties for specific applications. Researchers have reported successful syntheses involving cross-coupling reactions and cyclization strategies, which highlight the compound's utility in constructing more complex molecular architectures. These synthetic approaches not only enhance our understanding of 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine but also pave the way for novel drug discovery initiatives.

The biological evaluation of 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine has revealed intriguing interactions with various biological targets. Preliminary in vitro studies have demonstrated its ability to inhibit certain enzymes associated with metabolic disorders, suggesting potential therapeutic benefits in managing related conditions. Furthermore, its interaction with membrane receptors has been investigated, revealing properties that may be beneficial in developing treatments for neurological disorders. These findings underscore the importance of 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine as a lead compound for further pharmacological exploration.

The development of novel methodologies for assessing drug-like properties has also contributed to the growing interest in 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine. Techniques such as ligand efficiency calculations and physicochemical property predictions have been employed to evaluate its suitability as a drug candidate. These assessments provide valuable insights into its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are essential considerations in early-stage drug development. The results from these analyses support the continued investigation of 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-amine as a potential therapeutic agent.

Future research directions for 3-(1-ethylcyclobutyl)-1-methyl-1H-pyrazol-5-am ine include structural optimization and formulation studies aimed at enhancing its pharmacokinetic and pharmacodynamic profiles. Collaborative efforts between synthetic chemists and biologists are expected to yield novel derivatives with improved efficacy and reduced side effects. Additionally, preclinical studies will be crucial in validating its therapeutic potential before moving into human trials. The integration of high-throughput screening technologies and artificial intelligence-driven drug discovery platforms will further accelerate the process of identifying new applications for this compound.

In conclusion, 3-(1 ethylcyc lobutyl) - 1 - methyl - 11 H - py ra z ol - 5 - am ine (CAS No: 2228347 -98 -4) represents a promising molecular entity with diverse applications in pharmaceutical chemistry and medicinal biology. Its unique structural features, coupled with recent advancements in computational and experimental methodologies, position it as a valuable candidate for further exploration. As research continues to uncover new aspects of its bioactivity and synthetic utility, this compound is poised to make significant contributions to the development of innovative therapeutic solutions.

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